molecular formula C23H27NO5 B557514 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid CAS No. 203854-51-7

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

Cat. No. B557514
M. Wt: 397,46 g/mole
InChI Key: SKYFRYZPXHNPOK-OAHLLOKOSA-N
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Description

The compound is a derivative of fluorene, an aromatic compound, with additional functional groups . It’s likely used in the synthesis of peptides .


Molecular Structure Analysis

The compound likely contains a fluorene core, which is a polycyclic aromatic hydrocarbon, along with additional functional groups such as a carbonyl group, an amino group, and a tert-butoxy group .


Chemical Reactions Analysis

The compound, being an amino acid derivative, is likely involved in peptide synthesis . The exact reactions it undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The compound is likely a solid at room temperature . Other physical and chemical properties couldn’t be determined from the available information.

Scientific Research Applications

Applications in Drug Synthesis and Biomass Conversion

Biomass-Derived Levulinic Acid in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical, showcases the potential for the synthesis of value-added chemicals like 2-butanone and 2-methyltetrahydrofuran. This application underscores the flexibility and diversity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid in drug synthesis, highlighting its role in reducing drug synthesis costs and simplifying synthesis steps. The compound's carbonyl and carboxyl functional groups make it a unique and diverse molecule for medicinal applications, demonstrating untapped potential in medicine, especially in cancer treatment and the creation of medical materials (Zhang et al., 2021).

Reactive Carbonyl Species (RCS) in Chronic Diseases

Role of RCS in Chronic Diseases : Reactive carbonyl species (RCS), generated from the continuous oxidation of carbohydrates, lipids, and amino acids, are extremely reactive and damage cellular components, leading to cytotoxicity and various chronic diseases such as inflammation, diabetes, and cancer. Studies on RCS provide insights into their properties, metabolism, and relation with diseases, suggesting potential therapeutic applications and importance of nanoparticles and nanocarriers for sequestering RCS, highlighting the broader implications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid in managing RCS-related conditions (Fuloria et al., 2020).

Safety And Hazards

The compound may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFRYZPXHNPOK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129009
Record name (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

CAS RN

203854-51-7
Record name (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203854-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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